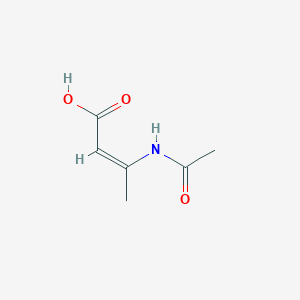

2-Butenoic acid, 3-(acetylamino)-, (2Z)-

Description

Historical Context and Initial Discoveries Pertaining to Dehydroamino Acids

Dehydroamino acids (dhAAs) are non-proteinogenic amino acids that have been identified primarily in naturally occurring peptides. nih.gov Their discovery dates back to early studies of microbial metabolites. One of the earliest recognized dehydropeptides was nisin, a bacteriocin (B1578144) produced by Lactococcus lactis, which contains dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb). nih.gov Initially, the presence of the α,β-double bond was a structural curiosity, but it was soon recognized that this feature imparts unique conformational and reactive properties to the peptides.

These unsaturated amino acids are not coded by DNA but are formed through post-translational modifications of serine and threonine residues, which undergo enzymatic dehydration. researchgate.netwikipedia.org For decades, dhAAs were primarily studied within the context of lantibiotics and other ribosomally synthesized and post-translationally modified peptides (RiPPs). rsc.org More recent discoveries have expanded their known territory, with findings of dehydroamino acid residues in the structural proteins of HIV-1, suggesting roles in viral maturation and infectivity. nih.gov This has broadened the historical context from microbial antibiotics to fundamental viral processes and human pathology. nih.govresearchgate.net The intrinsic reactivity of the double bond, which allows for additions and cross-linking, has also positioned dhAAs as key players in both natural product biosynthesis and protein aging. researchgate.netwikipedia.org

Significance of α,β-Unsaturated β-Amino Acids in Synthetic Organic Chemistry

While the initial focus was on α-dehydroamino acids, the significance of their β-amino acid counterparts has grown substantially. α,β-Unsaturated β-amino acids are valuable building blocks in synthetic organic chemistry because they provide access to a wide range of complex and biologically active molecules. rsc.org The presence of both an amine and a carboxylic acid, coupled with a reactive double bond, makes them versatile synthons.

Their significance lies in several key areas:

Access to β-Amino Acids and Peptides: They are direct precursors to saturated and functionalized β-amino acids, which are core components of numerous pharmaceuticals, including antivirals and antibiotics. Peptides incorporating β-amino acids often exhibit enhanced stability against enzymatic degradation compared to their α-amino acid counterparts.

Conformational Control: The rigid α,β-double bond introduces conformational constraints into peptide backbones, a strategy used to design peptides with specific secondary structures (foldamers) and biological activities. rsc.orgnih.gov

Versatile Chemical Handles: The electrophilic double bond is susceptible to nucleophilic conjugate addition (aza-Michael addition), allowing for the introduction of diverse substituents at the β-position. rsc.org This reactivity is fundamental for creating libraries of compounds for drug discovery. Catalytic enantioselective conjugate additions are particularly powerful methods for accessing chiral β-amino acid derivatives from α,β-unsaturated starting materials. nih.gov

Precursors for Heterocycles: These compounds can be used in cycloaddition reactions and other cyclization strategies to construct various nitrogen-containing heterocyclic systems, which are prevalent in medicinal chemistry.

The development of stereoselective methods to synthesize α,β-unsaturated β-amino acids has been a major focus, as the geometry of the double bond and the chirality of any stereocenters are often critical for biological function. nih.gov

Overview of Research Trajectories for Stereodefined Butenoic Acid Derivatives

Research into butenoic acid derivatives has evolved to prioritize stereocontrol, aiming for the precise synthesis of specific isomers like (2Z)-3-(acetylamino)-2-butenoic acid. A major trajectory in this field is the development of stereoselective and asymmetric synthetic methods. The ability to control the (E) or (Z) geometry of the double bond is crucial, as geometric isomers can have vastly different biological activities. For instance, in some natural products, only the (E) isomer of a dehydroamino acid residue is active, while the (Z) isomer is not. nih.gov

Key research trends include:

Catalytic Asymmetric Synthesis: There is a strong emphasis on using chiral catalysts to control the formation of stereocenters. For butenoic acid derivatives, this includes asymmetric hydrogenation of tetrasubstituted olefins, enantioselective conjugate additions to install substituents, and kinetic resolutions. nih.govacs.org

Development of Novel Reagents and Reactions: Chemists are continuously exploring new synthetic routes. This includes leveraging modern cross-coupling reactions, metathesis, and novel cyclization strategies to build the butenoic acid scaffold with high stereochemical fidelity.

Biocatalysis: The use of enzymes to catalyze the synthesis of butenoic acid derivatives is a growing area. Enzymes can offer unparalleled stereoselectivity under mild reaction conditions, providing a green alternative to traditional chemical methods.

Application in Total Synthesis: Stereodefined butenoic acids are important intermediates in the total synthesis of complex natural products. Research often focuses on incorporating these building blocks efficiently into larger molecular architectures. researchgate.net

The synthesis of α,β-unsaturated aldehydes and acids, as precursors to compounds like (2Z)-3-(acetylamino)-2-butenoic acid, remains an active area of investigation, with a focus on improving efficiency and selectivity. nih.gov

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| (Z)-2-Butenoic acid (Isocrotonic acid) | C4H6O2 | 86.09 | Parent (Z)-butenoic acid structure. thegoodscentscompany.com |

| 2-Acetylamino-2-butenoic acid | C6H9NO3 | 143.14 | α-amino acid isomer. nih.gov |

| 3-Methyl-2-butenoic acid (Senecioic acid) | C5H8O2 | 100.12 | Methyl substitution at β-position. nist.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NO3 |

|---|---|

Molecular Weight |

143.14 g/mol |

IUPAC Name |

(Z)-3-acetamidobut-2-enoic acid |

InChI |

InChI=1S/C6H9NO3/c1-4(3-6(9)10)7-5(2)8/h3H,1-2H3,(H,7,8)(H,9,10)/b4-3- |

InChI Key |

PLLYFWYZRUTJTK-ARJAWSKDSA-N |

Isomeric SMILES |

C/C(=C/C(=O)O)/NC(=O)C |

Canonical SMILES |

CC(=CC(=O)O)NC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2z 3 Acetylamino 2 Butenoic Acid and Its Stereoisomers

Chemoenzymatic and Enzymatic Approaches in Dehydroamino Acid Synthesis

Chemoenzymatic and enzymatic methods offer powerful and sustainable alternatives to traditional chemical synthesis for producing dehydroamino acids with high stereoselectivity. These approaches leverage the inherent selectivity of enzymes to catalyze specific transformations under mild reaction conditions.

Enzymes play a significant role in the natural biosynthesis of dhAA-containing compounds. nih.gov For instance, enzymes involved in the biosynthesis of lantibiotics can catalyze conjugate additions to dehydroamino acid residues. nih.gov Furthermore, amino acid ammonium-lyases and aminomutases utilize a modified dhAA in their catalytic mechanism. nih.gov Inspired by nature, researchers have developed biocatalytic and chemoenzymatic strategies for the synthesis of these valuable compounds.

One notable chemoenzymatic approach involves the use of oxidases. For example, a novel L-amino acid oxidase has been designed and engineered to exhibit high thermostability and activity towards various amino acids, which can be a starting point for developing oxidases for the synthesis of dehydroamino acids. nih.gov

The "Old Yellow Enzyme" (OYE) family of flavin-dependent oxidoreductases has been successfully employed for the asymmetric reduction of α,β-dehydroamino acid derivatives. researchgate.net These enzymes can stereoselectively reduce the carbon-carbon double bond to produce chiral α-amino acids. The stereochemical outcome of the bioreduction can often be controlled by selecting the appropriate enzyme or by modifying the substrate. researchgate.net

A scalable flow system using immobilized enzymes has been developed to facilitate flavin-dependent biocatalysis, demonstrating the potential for large-scale production of fine chemicals. nih.gov This system integrates an OYE with a hydrogenase for cofactor regeneration, enabling the asymmetric reduction of various cyclic enones, a reaction type that can be extended to dehydroamino acid derivatives. nih.gov

Transition Metal-Catalyzed Stereoselective Synthesis: Focus on Hydrogenation and Cross-Coupling Reactions

Transition metal catalysis provides a versatile and efficient platform for the stereoselective synthesis of (2Z)-3-(acetylamino)-2-butenoic acid and its stereoisomers. These methods often offer high levels of control over both enantioselectivity and diastereoselectivity. nih.gov

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation is a cornerstone of stereoselective synthesis, and it has been extensively applied to dehydroamino acid derivatives. ethz.chwikipedia.org Rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands are among the most effective catalysts for this transformation. ethz.chmagtech.com.cn

The choice of chiral ligand is critical for achieving high enantioselectivity. Ligands such as BINAP and PHOX have been successfully used in the asymmetric hydrogenation of various olefins, including dehydroamino acids. ethz.ch The substrate often requires a directing group, such as an amide or ester, to coordinate with the metal center and guide the stereochemical outcome. ethz.ch A rhodium complex with a three-hindered quadrant chiral ligand has demonstrated high enantioselectivity in the asymmetric hydrogenation of β-acetamido dehydroamino acid substrates, including both (E)- and (Z)-isomers. nih.gov

The mechanism of rhodium-catalyzed asymmetric hydrogenation typically involves the coordination of the olefin to the chiral metal complex, followed by the oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination steps. The stereochemistry of the final product is determined by the facial selectivity of the hydrogen addition.

| Catalyst/Ligand | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rh-PHOX | Tetrasubstituted olefins | Chiral alkanes | 97% | ethz.ch |

| Ru(II)/BINAP | α,β- and β,γ-unsaturated carboxylic acids | Chiral carboxylic acids | Moderate to good | ethz.ch |

| Rh-Three-hindered quadrant ligand | β-acetamido dehydroamino acid | Chiral β-amino acid derivative | High | nih.gov |

Palladium-Mediated C-H Arylation and Related Transformations

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of dehydroamino acids. These reactions allow for the introduction of aryl groups and other substituents at specific positions, leading to a diverse range of derivatives.

Palladium-catalyzed C-H arylation enables the direct coupling of a C-H bond with an aryl halide. This strategy has been applied to the synthesis of α-aryl α-amino acids from amino acid-derived hydantoins. nih.gov While not directly on (2Z)-3-(acetylamino)-2-butenoic acid, this methodology demonstrates the potential for C-H functionalization in related systems. A palladium-catalyzed, native α-amino acid derivative-directed arylation/oxidation of benzylic C–H bonds has also been developed for the synthesis of 5-aryl-1,4-benzodiazepin-2-ones. rsc.org

The intermolecular hydroamination of vinylarenes using arylamines, catalyzed by palladium complexes, provides a route to sec-phenethylamine products and showcases the utility of palladium in C-N bond formation. organic-chemistry.org

Copper-Catalyzed Cyclization and Coupling Reactions

Copper catalysts have proven effective in various transformations involving dehydroamino acids, including cyclization and coupling reactions.

Copper-catalyzed asymmetric conjugate hydroboration of β-substituted α-dehydroamino acid derivatives has been established, providing access to enantioenriched β-boronate-α-amino acid derivatives with excellent yields and enantioselectivities. acs.orgnih.govacs.org These intermediates can be further transformed into valuable β-hydroxy-α-amino acids. acs.orgnih.govacs.org The geometry of the double bond plays a crucial role in the reactivity, with the (Z)-isomer being more reactive than the (E)-isomer in some cases. acs.org

Copper-mediated C-N cross-coupling reactions between an acyl amide and a peptidic vinyl iodide have been utilized for the synthesis of peptides containing sterically hindered dehydroamino acids. beilstein-journals.org This method is a powerful tool for constructing complex peptide fragments. beilstein-journals.org

Classical Organic Synthesis Routes: Condensation, Elimination, and Rearrangement Reactions

Classical organic synthesis methods remain fundamental for the preparation of (2Z)-3-(acetylamino)-2-butenoic acid and its isomers. These routes often involve condensation, elimination, and rearrangement reactions.

A general protocol for the synthesis of α,β-dehydroamino acids involves the proline-catalyzed aldol (B89426) condensation of a glycine (B1666218) Schiff base with various aldehydes. acs.org This method typically yields the thermodynamically more stable Z-isomer with high selectivity. acs.org

Elimination reactions are also a common strategy. For instance, a NaCl-mediated electrochemical oxidation of amino acid carbamates can produce α-methoxylated α-amino acids, which then undergo acid-catalyzed elimination to yield dehydroamino acid derivatives. researchgate.net Another approach involves the 4-dimethylaminopyridine (B28879) (DMAP) catalyzed reaction of β-hydroxyamino acid derivatives with tert-butyl pyrocarbonate, leading to dehydroamino acid derivatives. rsc.org

Control of Stereochemistry: Addressing (E/Z) Isomerism and Chiral Induction

The control of stereochemistry is paramount in the synthesis of dehydroamino acids, as the (E/Z) configuration of the double bond and the chirality at the α-carbon significantly influence the biological activity of the resulting molecules. nih.gov

The synthesis of the thermodynamically more stable (Z)-isomer of α,β-dehydroamino acids is often favored in many synthetic methods, such as the proline-catalyzed aldol condensation. acs.orgelsevierpure.com However, stereoselective synthesis of the (E)-isomer remains a challenge. elsevierpure.com Specific methods have been developed to favor the formation of the (E)-isomer, such as using a novel (α-diphenylphosphono)glycine in a stereoselective olefination reaction where metal additives play a crucial role in promoting E-stereoselectivity. elsevierpure.com

Chiral induction, the transfer of chirality from a chiral molecule to a new stereocenter, is a key strategy for controlling the enantioselectivity of reactions involving dehydroamino acids. mdpi.com This can be achieved through the use of chiral catalysts, as seen in asymmetric hydrogenation, or by using chiral auxiliaries attached to the substrate. ethz.chmdpi.com The use of chiral pool α-amino acids as templates can induce chirality in substrate-controlled asymmetric reactions. mdpi.com

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of (2Z)-3-(acetylamino)-2-butenoic acid is a critical aspect of modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. This involves the development of methodologies that are more efficient, use less hazardous materials, and generate minimal waste. The sustainable synthesis of this compound and its stereoisomers can be approached through various strategies that align with the core tenets of green chemistry, including the use of catalytic methods, renewable feedstocks, safer solvents, and energy-efficient reaction conditions.

One of the primary considerations in the green synthesis of (2Z)-3-(acetylamino)-2-butenoic acid is the principle of atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. Traditional methods for the synthesis of enamides and dehydroamino acids can sometimes suffer from poor atom economy due to the use of stoichiometric reagents that are not incorporated into the final product. For instance, condensation reactions that produce water as a byproduct have a lower atom economy than addition reactions where all the atoms of the reactants are incorporated into the product.

Catalytic methods are a cornerstone of green synthesis, offering high atom economy and reducing the need for stoichiometric reagents. For the synthesis of Z-enamides, palladium-catalyzed hydroamidation of alkynes represents a promising approach. This method can offer high stereoselectivity for the Z-isomer under relatively mild conditions. The use of a catalyst, even a precious metal like palladium, is considered a greener approach if the catalyst is highly efficient, can be used in low concentrations, and is recyclable. Research into heterogeneous catalysts, such as gold nanoparticles on a titanium dioxide support (Au/TiO2), for the stereoselective hydrogenation of ynamides to Z-enamides, also points towards more sustainable catalytic systems that can be easily recovered and reused.

The choice of solvents is another critical factor in the green synthesis of (2Z)-3-(acetylamino)-2-butenoic acid. Many organic reactions are carried out in volatile organic compounds (VOCs), which can have significant environmental and health impacts. Green chemistry encourages the use of safer solvents such as water, supercritical fluids, or bio-derived solvents like ethanol (B145695) or 2-methyltetrahydrofuran. For reactions involving polar substrates like amino acids and their derivatives, water can be an excellent solvent choice. Additionally, solvent-free reactions, where the reactants themselves act as the reaction medium, represent an ideal scenario from a green chemistry perspective.

Energy efficiency is also a key principle of green chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for reducing energy consumption and reaction times. Microwave heating is more efficient than conventional heating methods as it directly heats the reaction mixture, leading to faster reaction rates and often cleaner reactions with fewer side products. The application of microwave irradiation to the synthesis of amides and related compounds has been shown to be effective, and this technology could potentially be applied to the synthesis of (2Z)-3-(acetylamino)-2-butenoic acid to create a more energy-efficient process.

The use of renewable feedstocks is a long-term goal of sustainable synthesis. While the immediate precursors to (2Z)-3-(acetylamino)-2-butenoic acid may be derived from petrochemical sources, research into bio-based routes for the synthesis of key starting materials is an active area of green chemistry.

Finally, biocatalysis offers a highly sustainable approach to the synthesis of complex organic molecules. Enzymes operate under mild conditions (temperature, pH) in aqueous environments and exhibit high chemo-, regio-, and stereoselectivity. While a specific enzyme for the direct synthesis of (2Z)-3-(acetylamino)-2-butenoic acid may not be readily available, the broader field of enzymatic modification of dehydroamino acids suggests that biocatalytic routes could be developed. For example, enzymes are known to be involved in the synthesis of natural products containing dehydroamino acid residues. Future research in this area could lead to the development of enzymatic or whole-cell biocatalytic processes for the sustainable production of (2Z)-3-(acetylamino)-2-butenoic acid.

A comparative overview of different synthetic strategies for related compounds, evaluated through the lens of green chemistry principles, is presented in the table below.

| Synthetic Strategy | Green Chemistry Principle | Advantages | Disadvantages |

| Palladium-Catalyzed Hydroamidation | Catalysis, Atom Economy | High stereoselectivity for Z-isomer, good atom economy. | Use of a precious metal catalyst, potential for metal contamination in the product. |

| Gold-Catalyzed Hydrogenation of Ynamides | Catalysis, Recyclability | Heterogeneous catalyst is easily recyclable, high stereoselectivity. | Requires synthesis of ynamide starting material. |

| Microwave-Assisted Synthesis | Energy Efficiency, Reduced Reaction Times | Rapid heating, shorter reaction times, often cleaner reactions. | Specialized equipment required, potential for localized overheating. |

| Biocatalysis | Renewable Feedstocks, Mild Conditions, High Selectivity | Environmentally benign, operates in water, highly selective. | Enzyme discovery and optimization can be time-consuming and costly. |

Chemical Reactivity and Transformation Mechanisms of 2z 3 Acetylamino 2 Butenoic Acid Derivatives

Nucleophilic and Electrophilic Additions Across the Carbon-Carbon Double Bond

The electron-deficient nature of the carbon-carbon double bond in (2Z)-3-(acetylamino)-2-butenoic acid derivatives makes them excellent substrates for nucleophilic addition reactions, particularly Michael additions. nih.govacs.orgresearchgate.netresearchgate.net This reactivity has been extensively exploited for the synthesis of a diverse array of modified amino acids. nih.gov

A variety of nucleophiles, including thiols, amines, and carbon nucleophiles, readily add to the β-carbon of the double bond. nih.govresearchgate.net For instance, the addition of thiols, such as cysteine derivatives, provides a straightforward route to lanthionine (B1674491) and other thioether-containing amino acids. nih.gov Similarly, aza-Michael additions with amines have been employed to introduce new nitrogen-containing functionalities. researchgate.net The efficiency of these reactions is often dependent on the strength of the nucleophile and steric factors. nih.gov

The stereochemical outcome of these additions can often be controlled, leading to the formation of specific stereoisomers. This has been particularly valuable in the synthesis of unnatural amino acids with defined stereochemistry at the α- and β-positions. acs.org

In contrast to the well-established nucleophilic additions, electrophilic additions across the carbon-carbon double bond of (2Z)-3-(acetylamino)-2-butenoic acid derivatives are less common. The electron-deficient character of the double bond disfavors attack by electrophiles. However, under certain conditions, such as in the presence of strong acids, protonation of the double bond can occur, leading to the formation of a carbocationic intermediate that can be trapped by a nucleophile. nih.gov

Cycloaddition Reactions and Formation of Heterocyclic Systems

Derivatives of (2Z)-3-(acetylamino)-2-butenoic acid are versatile partners in cycloaddition reactions, providing access to a wide range of heterocyclic systems. Their ability to act as either a 2π or a 4π component, depending on the reaction conditions and the nature of the acylamino group, contributes to their synthetic utility. nih.gov

These compounds can participate in [3+2] cycloadditions with 1,3-dipoles. For instance, reactions with diazoalkanes can lead to the formation of pyrazoline derivatives, which can be further transformed into pyrazoles. nih.govnih.govdocumentsdelivered.com The regioselectivity of these cycloadditions is influenced by the electronic and steric properties of both the dehydroamino acid derivative and the dipole.

Furthermore, (2Z)-3-(acetylamino)-2-butenoic acid derivatives can act as dienophiles in [4+2] Diels-Alder reactions. chim.it Their electron-deficient double bond reacts readily with electron-rich dienes to form substituted cyclohexene (B86901) derivatives. These reactions often proceed with high stereoselectivity, governed by the endo rule. In some cases, these compounds can also function as aza-dienes in hetero-Diels-Alder reactions, leading to the formation of nitrogen-containing six-membered rings. nih.gov

The intramolecular variant of these cycloadditions has also been explored, providing a powerful tool for the construction of complex polycyclic systems. acs.org Additionally, [2+2] cycloadditions with alkenes or alkynes can be used to synthesize cyclobutane (B1203170) and cyclobutene (B1205218) derivatives, respectively. acs.org

The versatility of these cycloaddition reactions makes (2Z)-3-(acetylamino)-2-butenoic acid and its derivatives valuable precursors for the synthesis of a diverse range of heterocyclic compounds with potential biological activity, including pyrazoles, oxazoles, and pyridazines. nih.govnih.govresearchgate.netrsc.org

Functional Group Interconversions and Derivatization Strategies

The functional groups present in (2Z)-3-(acetylamino)-2-butenoic acid offer multiple avenues for chemical modification, allowing for the synthesis of a wide array of derivatives.

Reduction: The carbon-carbon double bond can be stereoselectively reduced to afford saturated N-acetylamino acid derivatives. Asymmetric hydrogenation using chiral rhodium catalysts has proven to be a highly effective method for producing enantiomerically enriched amino acids. nih.govresearchgate.net The choice of chiral ligand on the metal catalyst plays a crucial role in determining the stereochemical outcome of the reduction. nih.gov

Hydrolysis: The ester and amide functionalities can be hydrolyzed under acidic or basic conditions. Hydrolysis of the ester group yields the corresponding carboxylic acid, while hydrolysis of the acetylamino group can provide the free amino acid, although this often requires harsh conditions. nih.gov

Amide Bond Formation: The carboxylic acid moiety can be activated to form amide bonds with various amines, a fundamental transformation in peptide synthesis. researchgate.netimperial.ac.uk Standard coupling reagents can be employed for this purpose.

Derivatization of the Double Bond: As discussed in the context of nucleophilic additions, the double bond serves as a key site for introducing a wide range of functional groups. This has been extensively used to synthesize unnatural amino acids with diverse side chains. nih.gov

The following table summarizes some of the key functional group interconversions of (2Z)-3-(acetylamino)-2-butenoic acid derivatives:

| Starting Material | Reagents and Conditions | Product |

| (2Z)-3-(Acetylamino)-2-butenoic acid ester | H₂, Chiral Rh catalyst | N-Acetyl-amino acid ester |

| (2Z)-3-(Acetylamino)-2-butenoic acid ester | H₃O⁺ or OH⁻ | (2Z)-3-(Acetylamino)-2-butenoic acid |

| (2Z)-3-(Acetylamino)-2-butenoic acid | Amine, Coupling agent | (2Z)-3-(Acetylamino)-2-butenoic amide |

| (2Z)-3-(Acetylamino)-2-butenoic acid ester | Thiol, Base | β-Thioether-N-acetylamino acid ester |

Mechanistic Investigations of Key Reactions

The mechanisms of several key reactions involving dehydroamino acid derivatives, including (2Z)-3-(acetylamino)-2-butenoic acid, have been investigated to understand the factors governing their reactivity and stereoselectivity.

Michael Addition: The mechanism of the Michael addition of thiols (thia-Michael addition) has been studied in both chemical and biological systems. In enzyme-catalyzed reactions, a metal ion, often zinc, activates the thiol nucleophile by lowering its pKa. nih.gov The dehydroamino acid substrate is positioned in the active site to facilitate the nucleophilic attack on the β-carbon. The resulting enolate intermediate is then protonated to yield the final product. nih.gov The stereochemical outcome of the reaction is controlled by the specific interactions within the enzyme's active site.

Asymmetric Hydrogenation: The mechanism of rhodium-catalyzed asymmetric hydrogenation of N-acylaminoacrylates has been extensively studied. The reaction is believed to proceed through the coordination of the alkene to the chiral rhodium catalyst. The substrate binds to the metal center in a bidentate fashion through the double bond and the amide oxygen. This coordination dictates the facial selectivity of the subsequent hydride transfer from the metal to the double bond, leading to the observed high enantioselectivity. acs.org

Cycloaddition Reactions: The mechanism of [3+2] cycloadditions of enamines with diazoalkanes has been shown to proceed through a stepwise pathway involving a zwitterionic intermediate, rather than a concerted process. nih.gov This is attributed to the interaction of the highest occupied molecular orbital (HOMO) of the enamine with the lowest unoccupied molecular orbital (LUMO) of the diazoalkane. nih.gov

Influence of Acylamino Group and Stereochemistry on Reactivity

The acetylamino group and the (2Z)-stereochemistry of the double bond play a crucial role in modulating the reactivity and stereochemical outcome of reactions involving (2Z)-3-(acetylamino)-2-butenoic acid and its derivatives.

Influence of the Acylamino Group: The N-acyl group significantly influences the electronic properties of the double bond. The electron-withdrawing nature of the acyl group enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. nih.gov The nature of the N-acyl substituent can also affect the role of the dehydroamino acid in cycloaddition reactions, influencing whether it acts as a 2π, 3π, or 4π component. nih.gov Furthermore, the amide functionality can participate in directing the stereochemical course of reactions, for instance, through coordination to a metal catalyst in asymmetric hydrogenations. acs.org

Influence of Stereochemistry: The (2Z)-configuration of the double bond is the thermodynamically more stable isomer for many dehydroamino acids. researchgate.netrsc.org This stereochemistry can have a profound impact on the facial selectivity of reactions at the double bond. In nucleophilic additions and hydrogenations, reagents will approach the double bond from the less sterically hindered face, leading to a specific stereochemical outcome. The planar nature of the dehydroamino acid residue, enforced by the double bond, also influences the local conformation of peptides containing these residues, which can in turn affect their biological activity and reactivity. hbust.edu.cn The Z-isomer is often crucial for achieving high stereoselectivity in many transformations. researchgate.net

Advanced Spectroscopic and Computational Analysis of 2z 3 Acetylamino 2 Butenoic Acid

High-Resolution NMR Spectroscopy for Conformational and Configurational Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like (2Z)-3-(acetylamino)-2-butenoic acid. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) experiments would be employed to confirm its constitution, configuration, and preferred conformation in solution.

The ¹H NMR spectrum is expected to show distinct signals for the different types of protons. The vinyl proton at the C2 position would likely appear as a quartet due to coupling with the C4 methyl protons. The acetyl methyl protons and the C4 methyl protons would appear as singlets, while the amide (N-H) and carboxylic acid (O-H) protons would also be visible as singlets, often broad and with chemical shifts that are highly dependent on solvent and concentration.

The (2Z)-configuration is definitively assigned using Nuclear Overhauser Effect (NOE) spectroscopy. A 2D NOESY or ROESY experiment would be expected to show a strong spatial correlation (cross-peak) between the vinyl proton at C2 and the protons of the methyl group at C3, confirming they are on the same side of the double bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2Z)-3-(Acetylamino)-2-Butenoic Acid in CDCl₃

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |

|---|---|---|---|

| 1 (-COOH) | 10.0 - 12.0 | 170 - 175 | broad s |

| 2 (=CH-) | 5.8 - 6.2 | 115 - 120 | q |

| 3 (=C(NHAc)-) | - | 140 - 145 | - |

| 4 (-CH₃) | 2.1 - 2.4 | 20 - 25 | s |

| Amide N-H | 7.5 - 8.5 | - | broad s |

| Acetyl -C=O | - | 168 - 172 | - |

| Acetyl -CH₃ | 2.0 - 2.3 | 22 - 27 | s |

Note: Predicted values are estimates based on analogous structures and general NMR principles.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive solid-state structure, offering precise measurements of bond lengths, bond angles, and torsional angles. For (2Z)-3-(acetylamino)-2-butenoic acid, this technique would unequivocally confirm the (Z)-configuration of the C2=C3 double bond and reveal the preferred conformation of the acetylamino and carboxylic acid groups in the crystal lattice.

The most significant aspect revealed by a crystal structure analysis would be the network of intermolecular interactions, particularly hydrogen bonds. The molecule contains multiple hydrogen bond donors (the carboxylic acid O-H and the amide N-H) and acceptors (the carboxylic acid carbonyl oxygen, the amide carbonyl oxygen, and potentially the carboxylic acid hydroxyl oxygen).

It is highly probable that the carboxylic acid moieties would form centrosymmetric dimers through strong O-H···O=C hydrogen bonds, a ubiquitous and stabilizing motif in the crystal structures of carboxylic acids. researchgate.net Additionally, the amide groups are expected to form intermolecular N-H···O=C hydrogen bonds, linking the primary dimers into tapes, sheets, or a three-dimensional network. dntb.gov.ua The analysis would quantify the geometry of these interactions, which are fundamental to the compound's crystal packing, stability, and physical properties.

Table 2: Plausible Hydrogen Bond Interactions in the Crystal Structure

| Donor (D) | Hydrogen (H) | Acceptor (A) | Motif |

|---|---|---|---|

| O-H (Carboxyl) | H | O=C (Carboxyl) | Dimer Formation |

| N-H (Amide) | H | O=C (Amide) | Chain/Sheet Formation |

| N-H (Amide) | H | O=C (Carboxyl) | Network Cross-linking |

Note: The actual observed interactions depend on the specific crystal packing adopted.

Vibrational Spectroscopy for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is used to identify functional groups and probe their chemical environment. The spectrum of (2Z)-3-(acetylamino)-2-butenoic acid would be characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds.

The presence of strong intermolecular hydrogen bonding in the solid state would significantly influence the spectrum. The O-H stretching vibration of the carboxylic acid group is expected to appear as a very broad and strong absorption band in the 2500–3300 cm⁻¹ region. The N-H stretching vibration of the amide group would likely be observed as a medium-to-strong band around 3200–3300 cm⁻¹.

The carbonyl (C=O) stretching region is particularly informative. Two distinct C=O stretching bands are anticipated: one for the carboxylic acid carbonyl (typically ~1700–1720 cm⁻¹ in a hydrogen-bonded dimer) and one for the amide carbonyl (Amide I band, ~1650–1680 cm⁻¹). The C=C double bond stretch would give rise to a band around 1640-1660 cm⁻¹. The spectrum would also feature characteristic N-H bending (Amide II band) and C-H bending and stretching vibrations.

Table 3: Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| ν(O-H) stretch | Carboxylic Acid | 2500 - 3300 | Strong, very broad |

| ν(N-H) stretch | Amide | 3200 - 3300 | Medium-Strong |

| ν(C-H) stretch | sp², sp³ | 2850 - 3100 | Medium-Weak |

| ν(C=O) stretch | Carboxylic Acid | 1700 - 1720 | Strong |

| ν(C=O) stretch | Amide (Amide I) | 1650 - 1680 | Strong |

| ν(C=C) stretch | Alkene | 1640 - 1660 | Medium |

Computational Chemistry: Quantum Mechanical (DFT) and Molecular Dynamics Simulations

Computational chemistry provides powerful insights into molecular structure, stability, and reactivity where experimental data may be scarce.

Conformational Energy Landscape and Stability

Quantum mechanical methods, particularly Density Functional Theory (DFT), can be used to map the conformational energy landscape of the molecule. By systematically rotating the rotatable single bonds—specifically the C2-C(OOH), C3-N, and N-C(O) bonds—a potential energy surface can be generated. This analysis would identify the lowest-energy conformers (global and local minima) and the energy barriers separating them. The calculations would reveal the most stable arrangement of the acetylamino group relative to the butenoic acid backbone, providing a theoretical basis for the conformations observed in solution or solid-state studies.

Reaction Pathway Elucidation and Transition State Analysis

DFT calculations are instrumental in elucidating reaction mechanisms. For the synthesis of (2Z)-3-(acetylamino)-2-butenoic acid, computational models could be used to investigate potential synthetic routes, for example, the acetylation of a 3-amino-2-butenoate precursor. By locating the transition state structures and calculating their energies, the activation energy barriers for the reaction can be determined. This provides a theoretical understanding of the reaction's feasibility, kinetics, and potential selectivity for the (Z)-isomer over the (E)-isomer.

Electronic Structure and Reactivity Descriptors

Analysis of the molecule's electronic structure using DFT yields a wealth of information about its intrinsic reactivity. Key descriptors include:

Frontier Molecular Orbitals (FMOs): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to act as an electron donor or acceptor, respectively. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) sites, such as the carbonyl oxygens, and electron-poor (electrophilic) sites, like the acidic protons and carbonyl carbons, predicting how the molecule will interact with other reagents.

Atomic Charges: Calculation of partial atomic charges (e.g., using Natural Bond Orbital analysis) provides a quantitative measure of the charge distribution, helping to rationalize bond polarities and reactive sites within the molecule.

Applications in Complex Molecule Synthesis and Research Probes

Utilization as a Building Block in Stereoselective Total Synthesis

Stereoselective synthesis, the ability to produce a single, desired stereoisomer of a molecule, is paramount in medicinal chemistry and materials science. mdpi.com The defined geometry of (2Z)-3-(acetylamino)-2-butenoic acid makes it an excellent starting point for reactions where spatial control is crucial.

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard protein-building blocks encoded by the genetic code. wikipedia.org These "unnatural" amino acids are of immense interest as they can be incorporated into peptides to enhance their metabolic stability, resistance to enzymatic degradation, and biological activity. researchgate.netnih.gov

The total synthesis of natural products is a rigorous test of synthetic methodology and often requires the innovative use of versatile building blocks. The structural motifs present in (2Z)-3-(acetylamino)-2-butenoic acid are found within a range of biologically active natural products. Its use as an intermediate allows for the efficient assembly of complex target molecules. For example, the butenoic acid framework can be elaborated through various carbon-carbon bond-forming reactions, while the acetylamino group can be hydrolyzed to a primary amine for further functionalization, making it a strategic component in the retrosynthetic analysis of intricate natural compounds.

Heterocyclic compounds, which contain rings with at least one non-carbon atom, form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. mdpi.com The reactivity of (2Z)-3-(acetylamino)-2-butenoic acid makes it a valuable intermediate for the synthesis of various heterocyclic systems.

The compound's double bond and carboxylic acid functionality can participate in cyclization reactions to form nitrogen- and oxygen-containing rings. For instance, it can be utilized in Michael addition-cyclization cascades, where a nucleophile adds to the double bond, followed by an intramolecular reaction to close a ring. researchgate.net This strategy has been employed to construct substituted pyridazinones, thiophenes, and other important heterocyclic scaffolds, demonstrating the compound's utility in generating molecular diversity. researchgate.netresearchgate.net

Design and Synthesis of Chiral Auxiliaries and Ligands from Derivatives

While (2Z)-3-(acetylamino)-2-butenoic acid is a powerful building block, its derivatives can also play a crucial role in controlling the stereochemical outcome of reactions. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a reaction to form one enantiomer over another. After the reaction, the auxiliary is removed and can often be recycled. Similarly, chiral ligands bind to metal catalysts to create an asymmetric environment that favors the formation of a specific stereoisomer.

Derivatives of (2Z)-3-(acetylamino)-2-butenoic acid, where the core structure is modified to include additional stereocenters or coordinating groups, can be designed to function as effective chiral auxiliaries or ligands. The inherent rigidity and defined stereochemistry of the butenoic acid backbone provide a stable platform for transmitting chiral information during a chemical transformation, making its derivatives promising candidates for applications in asymmetric catalysis.

Development of Chemical Probes for Biological Systems (Mechanistic Focus)

Understanding the intricate mechanisms of biological processes at the molecular level is a fundamental goal of chemical biology. Chemical probes are small molecules designed to interact with specific biological targets, such as enzymes or receptors, to study their function.

(2Z)-3-(acetylamino)-2-butenoic acid and its analogs are valuable tools for investigating enzyme mechanisms. By mimicking the structure of a natural substrate, these molecules can act as competitive inhibitors or substrate analogs, allowing researchers to probe the active site of an enzyme. scispace.com

A key strategy is the design of mechanism-based inhibitors, also known as suicide substrates. These compounds are processed by the enzyme's catalytic machinery, but at a certain point, they form a reactive intermediate that covalently binds to the enzyme, irreversibly inactivating it. nih.govnih.gov This "substrate-assisted inhibition" provides powerful evidence about the enzyme's catalytic mechanism. nih.govnih.gov The unsaturated and functionalized structure of (2Z)-3-(acetylamino)-2-butenoic acid makes it an ideal template for designing such specific inhibitors, enabling detailed mechanistic studies of enzyme function and providing leads for therapeutic development. scispace.com

Interactive Data Table: Properties of Related Compounds

The table below summarizes key information for the parent compound and a related ester derivative mentioned in the literature.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 2-Butenoic acid, 2-(acetylamino)- | 143290 (Generic CID) | C₆H₉NO₃ | 143.14 g/mol |

| Ethyl (2E)-3-(acetylamino)-2-butenoate | 23652-67-7 | C₈H₁₃NO₃ | 171.196 g/mol |

Probes for Biochemical Pathway Elucidation

The unique chemical architecture of (2Z)-3-(acetylamino)-2-butenoic acid, a member of the α,β-dehydroamino acid class, positions it as a compound of significant interest for the exploration of biochemical pathways. While direct and extensive research on this specific molecule as a biochemical probe is not widely documented in publicly available literature, its structural motifs are characteristic of a class of molecules that have demonstrated utility in the elucidation of enzymatic mechanisms and metabolic pathways. The presence of an α,β-unsaturated carbonyl system is a key feature that can be exploited for the design of targeted research probes.

The investigation of biochemical pathways often relies on the use of molecular probes that can interact with, and report on, the activity of specific enzymes or the flux of metabolites. Compounds like (2Z)-3-(acetylamino)-2-butenoic acid, with their inherent reactivity, have the potential to serve as mechanism-based inhibitors or as scaffolds for the development of activity-based probes.

The α,β-dehydroamino acid framework is found in a variety of naturally occurring bioactive peptides. nih.govresearchgate.net These natural products have been shown to exhibit a range of biological activities, including antibiotic, antifungal, and antitumor effects, which are often attributed to their ability to interact with and inhibit key enzymes in various biochemical pathways. nih.gov The electrophilic nature of the α,β-double bond in these molecules allows them to act as Michael acceptors, enabling covalent modification of nucleophilic residues, such as cysteine or lysine, within the active sites of enzymes. researchgate.netrsc.org This covalent modification can lead to irreversible enzyme inhibition, a property that is highly valuable for probes designed to identify and characterize enzyme function.

Research into closely related α,β-dehydroamino acids, such as dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), has provided a strong foundation for their application as biochemical probes. rsc.orgresearchgate.net For instance, Dha has been successfully incorporated into ubiquitin to create activity-based probes that can covalently label and identify active ubiquitin ligases and deubiquitinases, enzymes that play crucial roles in protein regulation and cellular signaling. rsc.orgresearchgate.net Similarly, dehydrobutyrine has been identified as a target of bacterial phospholyases, and chemical probes have been developed to label Dhb-containing proteins, facilitating the study of these enzymes and their substrates. wpmucdn.comresearchgate.net

The general principles gleaned from studies of Dha and Dhb can be extrapolated to predict the potential utility of (2Z)-3-(acetylamino)-2-butenoic acid as a biochemical probe. Its structure suggests that it could be designed to target specific enzymes, and upon binding, the α,β-unsaturated system could react with a nucleophilic residue in the active site, leading to covalent modification and inhibition. By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to the (2Z)-3-(acetylamino)-2-butenoic acid scaffold, it could be transformed into a powerful tool for identifying and isolating target enzymes from complex biological mixtures.

The table below summarizes the characteristics and potential applications of α,β-dehydroamino acids as a class of biochemical probes, providing a framework for the potential use of (2Z)-3-(acetylamino)-2-butenoic acid in this context.

| Property | Description | Relevance as a Biochemical Probe |

| Chemical Structure | Contains an α,β-unsaturated carbonyl moiety. | The double bond is an electrophilic site susceptible to nucleophilic attack from enzyme active site residues. |

| Reactivity | Can act as a Michael acceptor. | Enables covalent and often irreversible inhibition of target enzymes, which is useful for activity-based protein profiling. |

| Occurrence | Found in various bioactive natural products. | Provides a natural precedent for the interaction of this class of compounds with biological systems and enzymes. |

| Versatility | The core structure can be chemically modified. | Allows for the attachment of reporter tags (e.g., fluorophores, biotin) for detection and purification of target proteins. |

While the specific application of (2Z)-3-(acetylamino)-2-butenoic acid as a probe for biochemical pathway elucidation awaits dedicated investigation, the foundational knowledge from related compounds strongly supports its potential in this area of research. Future studies could focus on synthesizing derivatives of this compound and screening them against various enzyme classes to identify novel interactions and to develop new tools for chemical biology.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separations (HPLC, GC) for Purity, Resolution, and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental tools for the analysis of organic compounds like (2Z)-3-(acetylamino)-2-butenoic acid. These methods are routinely employed to assess the purity of synthesized batches, resolve the target compound from starting materials, byproducts, and isomers, and to monitor the progress of chemical reactions in real-time.

For acidic, polar compounds such as this, reverse-phase HPLC (RP-HPLC) is a common and effective method. sielc.com The separation is typically achieved using a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as phosphoric acid or formic acid to ensure the analyte is in a consistent protonation state. sielc.comsielc.com The detection is commonly performed using a UV detector, as the conjugated system of the molecule is expected to absorb UV light.

Gas chromatography is generally more suitable for volatile and thermally stable compounds. For a polar, non-volatile molecule like (2Z)-3-(acetylamino)-2-butenoic acid, derivatization to a more volatile ester form (e.g., a methyl or ethyl ester) would likely be necessary prior to GC analysis to prevent thermal degradation and improve chromatographic peak shape.

The following table outlines typical starting conditions for developing an HPLC method for similar organic acids.

| Parameter | HPLC Condition | Purpose |

| Column | C18 Reverse-Phase (e.g., 300 x 7.7 mm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elution of the analyte; acid suppresses ionization for better peak shape. sielc.com |

| Flow Rate | 0.6 - 1.0 mL/min | Controls retention time and resolution. rsc.orgutwente.nl |

| Temperature | Ambient or slightly elevated (e.g., 65 °C) | Affects viscosity and separation efficiency. utwente.nl |

| Detection | UV-Vis (e.g., 214 nm, 230 nm) | Quantitation and detection based on chromophore absorbance. rsc.org |

These parameters serve as a foundation for method development, allowing for the optimization of resolution between the (2Z)-isomer, the corresponding (2E)-isomer, and other potential impurities, thereby enabling accurate purity assessment and reaction monitoring.

Mass Spectrometry for Structural Confirmation and Mechanistic Insights

Mass Spectrometry (MS) is an indispensable technique for the structural elucidation of (2Z)-3-(acetylamino)-2-butenoic acid. It provides precise mass information that confirms the molecular weight and elemental composition of the compound. The molecular formula for this compound is C6H9NO3, corresponding to a monoisotopic mass of approximately 143.058 Da. nih.govontosight.ainist.gov

Electron Ionization (EI) is a common MS technique that provides a detailed fragmentation pattern, often referred to as a chemical fingerprint. For carboxylic acids, characteristic fragmentation includes the loss of hydroxyl (-OH, M-17) and carboxyl (-COOH, M-45) groups. libretexts.org For (2Z)-3-(acetylamino)-2-butenoic acid, fragmentation would also be expected to occur around the amide bond. Softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are also highly effective, particularly when coupled with liquid chromatography (LC-MS). copernicus.org ESI would typically generate the protonated molecule [M+H]+ or the deprotonated molecule [M-H]−, providing clear confirmation of the molecular weight. copernicus.org

Analysis of the fragmentation patterns can also offer mechanistic insights into chemical reactions or degradation pathways by identifying the structures of intermediates and byproducts.

The table below details the expected key ions in the mass spectrum of (2Z)-3-(acetylamino)-2-butenoic acid.

| Ion | m/z (approx.) | Description |

| [M]+• | 143 | Molecular ion |

| [M-CH3]+ | 128 | Loss of a methyl group |

| [M-OH]+ | 126 | Loss of the hydroxyl radical from the carboxylic acid group |

| [M-COCH3]+ | 100 | Loss of the acetyl group |

| [M-COOH]+ | 98 | Loss of the carboxyl radical (decarboxylation) |

| [CH3CO]+ | 43 | Acetyl cation, a common fragment for N-acetyl compounds |

Advanced NMR Techniques (e.g., NOESY, COSY, HSQC) for Complex Structure and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of (2Z)-3-(acetylamino)-2-butenoic acid in solution. While one-dimensional (1D) 1H and 13C NMR provide primary information about the chemical environment of protons and carbons, advanced two-dimensional (2D) techniques are crucial for unambiguous assignments and stereochemical confirmation.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (H-H) spin-spin couplings. It would reveal the correlation between the vinyl proton and the protons of the adjacent methyl group, helping to piece together the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with the carbon atoms to which they are directly attached. rsc.org It provides an unambiguous assignment of protonated carbons in the 13C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment is particularly vital for assigning the stereochemistry of the double bond. The Nuclear Overhauser Effect is observed between protons that are close in space, regardless of whether they are bonded. For the (2Z)-isomer, a cross-peak should be observed between the vinyl proton (at C2) and the methyl group protons (at C3), confirming their cis relationship across the double bond. The absence of this correlation and the presence of a correlation to another proton would suggest the (2E)-isomer.

The following table summarizes the utility of these advanced NMR techniques for characterizing the target molecule.

| NMR Technique | Information Provided | Application to (2Z)-3-(acetylamino)-2-butenoic acid |

| COSY | Identifies coupled protons (¹H-¹H correlations) | Confirms connectivity between the C2-H and the C4-H3 protons. |

| HSQC | Correlates protons to their directly attached carbons (¹H-¹³C correlations) | Unambiguously assigns chemical shifts for each C-H pair in the molecule. |

| NOESY | Identifies protons that are close in space | Crucial for confirming the (Z)-stereochemistry via spatial correlation between the C2-H and the C3-methyl group. |

| HMBC | Correlates protons and carbons over 2-3 bonds (long-range ¹H-¹³C correlations) | Confirms the overall carbon skeleton and placement of functional groups. |

Chiral Analysis Methods (e.g., Chiral HPLC, GC-MS with chiral columns, CD spectroscopy)

The compound (2Z)-3-(acetylamino)-2-butenoic acid is achiral, as it does not possess a stereocenter and its structure is superimposable on its mirror image. The "(2Z)-" designation refers to diastereomerism (specifically, E/Z isomerism) about the carbon-carbon double bond, not enantiomerism.

However, chiral analysis methods would become critically important if this compound were used as a precursor in a reaction that generates a chiral center. For instance, if the double bond were to be asymmetrically hydrogenated, the resulting product, 3-(acetylamino)butanoic acid, would be chiral. In such a case, it would be essential to determine the enantiomeric excess (ee) of the product.

Chiral HPLC is the most common technique for this purpose. mdpi.com It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. sigmaaldrich.com Polysaccharide-based columns (e.g., Chiralpak) are widely used for the separation of acidic chiral compounds. rsc.org The mobile phase often consists of a nonpolar solvent like hexane (B92381) mixed with an alcohol like isopropanol, and often an acidic modifier to improve peak shape. rsc.org

The table below shows representative conditions for the chiral HPLC separation of similar chiral carboxylic acids, which could be adapted for the analysis of chiral derivatives of the title compound. rsc.org

| Parameter | Chiral HPLC Condition | Purpose |

| Column | Chiralpak IC-3 or Chiralpak OJ | Enantioselective separation based on differential interactions with the CSP. rsc.org |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 or 99:1) | Elution of enantiomers with differential retention times. rsc.org |

| Flow Rate | 1.0 mL/min | Standard flow for analytical HPLC. rsc.org |

| Detection | UV-Vis (e.g., 214 nm, 230 nm) | Quantitation of the separated enantiomers. rsc.org |

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Enhanced Stereoselectivity

The precise synthesis of the (2Z)-isomer of 3-(acetylamino)-2-butenoic acid remains a significant challenge, as many synthetic routes favor the thermodynamically more stable (E)-isomer. Future research will undoubtedly focus on the development of sophisticated catalytic systems that can overcome this challenge and provide high stereoselectivity for the Z-isomer.

Key research thrusts will include:

Transition-Metal Catalysis: While palladium-based catalysts have been used for synthesizing enamides, novel systems employing other metals like gold, rhodium, or iridium could offer alternative pathways with enhanced Z-selectivity. For instance, heterogeneous gold nanoparticles on a titanium dioxide support (Au/TiO₂) have shown remarkable efficacy in the stereoselective hydrogenation of ynamides to Z-enamides and could be adapted for this target molecule. acs.orgorganic-chemistry.org

Organocatalysis: The use of chiral organocatalysts, which can control stereochemistry through hydrogen bonding or steric interactions, presents a metal-free approach. rsc.orgrsc.org Investigating bifunctional catalysts that can activate both the acetylamino precursor and the butenoic acid framework simultaneously could lock the transition state into the desired Z-configuration.

Enzyme-Catalyzed Synthesis: Biocatalysis offers unparalleled stereocontrol. Future work could involve screening for or engineering enzymes (e.g., eliminases or isomerases) that can catalyze the formation of the (2Z)-double bond from a suitable saturated precursor, such as a β-hydroxy-α-amino acid derivative.

A comparative overview of potential catalytic strategies is presented below.

| Catalyst Type | Potential Precursors | Key Advantages | Representative Literature (Analogous Systems) |

| Gold (Au/TiO₂) Nanoparticles | Ynamide derivatives | High Z-selectivity, recyclable heterogeneous catalyst, mild conditions. organic-chemistry.org | Lin, L., et al. (2019). J. Org. Chem. acs.orgorganic-chemistry.org |

| Palladium Complexes | Primary amides and conjugated olefins | Well-established for C-N bond formation, potential for Z-selectivity with specific ligand design. | Lee group (Pd/Cu co-catalysis). rsc.org |

| Base Catalysis (e.g., Triethylamine) | α-Amino ketones and alkynyl esters | Metal-free, operationally simple, high yields, stereospecificity via hydrogen bonding. rsc.orgrsc.org | Unnamed authors in Org. & Biomol. Chem. rsc.orgrsc.org |

| DMSO-KOH System | Alkynes and amides | Operationally simple, excellent functional group tolerance, rapid kinetics. nih.gov | Unnamed authors in Chem. Commun. nih.gov |

Exploration of Unprecedented Reactivity and Transformations

The unique combination of functional groups in (2Z)-3-(acetylamino)-2-butenoic acid—a Michael acceptor, a dienophile precursor, and a chiral building block—opens the door to exploring novel chemical transformations. Future research should move beyond predictable reactivity to uncover unprecedented pathways.

Potential areas of exploration include:

Asymmetric Cycloadditions: While the α,β-unsaturated system is a known dienophile, its specific reactivity in asymmetric Diels-Alder, [4+3], or [2+2] cycloadditions, particularly when influenced by the (2Z)-acetylamino group, is unexplored. Research could target the synthesis of complex, stereochemically dense cyclic amino acids.

Radical-Mediated Reactions: The application of modern photoredox or metalloradical catalysis could unlock novel reaction pathways. For example, asymmetric radical cyclopropanation using the double bond could yield highly functionalized cyclopropane (B1198618) amino acids, which are valuable motifs in medicinal chemistry. nih.gov

Catalytic Enantioselective Conjugate Additions: Developing new catalytic systems for the conjugate addition of various nucleophiles (e.g., carbon, nitrogen, sulfur) to the double bond would provide access to a wide array of chiral β-substituted amino acid derivatives. acs.org

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow processes offers significant advantages in terms of safety, efficiency, scalability, and process control. nih.gov Future efforts should focus on integrating the synthesis of (2Z)-3-(acetylamino)-2-butenoic acid into a continuous flow platform.

This paradigm shift would involve:

Development of a Telescoped Flow Synthesis: A multi-step sequence where the crude product of one reaction is directly used as the substrate for the next without intermediate purification. acs.org This could involve immobilizing the catalysts developed in section 7.1 in packed-bed reactors.

Automated Reaction Optimization: Utilizing automated flow systems coupled with real-time analytical tools (e.g., in-line IR or NMR spectroscopy) would allow for high-throughput screening of reaction conditions (temperature, pressure, catalyst loading, residence time) to rapidly optimize for yield and stereoselectivity.

Enhanced Safety and Scalability: Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat management and control over reaction parameters, making the process safer and more easily scalable compared to batch production. nih.govacs.org This is particularly relevant for potentially exothermic or hazardous reactions.

Advanced Computational Design of Derivatives with Tuned Properties

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. Future research should leverage these methods to design derivatives of (2Z)-3-(acetylamino)-2-butenoic acid with tailored characteristics.

Key computational approaches would include:

Quantum Mechanics (QM/MM): Using methods like Density Functional Theory (DFT) to model reaction mechanisms for the synthesis of the target compound. This can help in understanding the factors that control Z/E selectivity and in designing catalysts that favor the desired (2Z)-isomer.

Quantitative Structure-Activity Relationship (QSAR): If the compound or its derivatives show biological activity, QSAR models can be developed to correlate structural features with that activity. This would enable the in silico design of new derivatives with enhanced potency or selectivity.

Molecular Dynamics (MD) Simulations: For interdisciplinary applications, MD simulations can predict how peptides containing this residue interact with biological targets or how polymers derived from it behave in different environments.

Interdisciplinary Studies: Bridging Organic Chemistry with Materials Science and Mechanistic Biology

The structural features of (2Z)-3-(acetylamino)-2-butenoic acid make it an attractive candidate for applications beyond traditional organic synthesis, creating opportunities for exciting interdisciplinary research.

Materials Science: The compound can be viewed as a functionalized monomer. The vinyl group is amenable to polymerization, while the carboxylic acid and acetylamino groups provide sites for hydrogen bonding or further modification. Future research could explore its use in creating novel polyamides or functional polymers with unique properties, such as biodegradability, specific ligand-binding capabilities, or stimuli-responsive behavior. researchgate.netgoogle.comnumberanalytics.com

Mechanistic Biology: α,β-Dehydroamino acids are found in numerous bioactive natural products and often play crucial roles in their biological function. nih.govnih.gov Future studies could focus on:

Enzyme Inhibition: The α,β-unsaturated carbonyl system is a classic Michael acceptor and can act as an irreversible covalent inhibitor of enzymes that utilize a nucleophilic residue (e.g., cysteine or serine) in their active site. ubc.ca The compound could be explored as a warhead for targeting specific proteases or other enzymes.

Peptide Mimetics: Incorporating (2Z)-3-(acetylamino)-2-butenoic acid into peptides can impose rigid conformational constraints on the peptide backbone. byu.edu This can be used to stabilize specific secondary structures (like β-turns or helices), enhance resistance to proteolysis, and improve receptor binding affinity, making it a valuable tool in peptide-based drug discovery. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.